molecular formula C16H12N2O4 B10821713 1,4-Bis(malimido)xylene

1,4-Bis(malimido)xylene

Cat. No.: B10821713
M. Wt: 296.28 g/mol
InChI Key: XFRPTDABLAIJMY-UHFFFAOYSA-N
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Description

1,4-Bis(malimido)xylene is a chemical compound belonging to the class of bismaleimidesThey have found numerous applications as matrix resins for high-performance, heat-resistant composites, adhesives, and coatings .

Preparation Methods

Chemical Reactions Analysis

1,4-Bis(malimido)xylene undergoes various chemical reactions, primarily involving the maleimide groups. These reactions include:

Common reagents used in these reactions include sulfhydryl-containing compounds and catalysts for thermal cyclization.

Mechanism of Action

The mechanism of action of 1,4-bis(malimido)xylene involves the reactivity of its maleimide groups. These groups can form covalent bonds with sulfhydryl groups in proteins, leading to the formation of stable thioether linkages . This reactivity is exploited in crosslinking experiments to study protein structure and interactions. Additionally, the compound has been shown to inhibit certain enzymes, such as protein kinases, by binding to their active sites .

Comparison with Similar Compounds

1,4-Bis(malimido)xylene can be compared to other bismaleimide compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-[[4-[(2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione

InChI

InChI=1S/C16H12N2O4/c19-13-5-6-14(20)17(13)9-11-1-2-12(4-3-11)10-18-15(21)7-8-16(18)22/h1-8H,9-10H2

InChI Key

XFRPTDABLAIJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)CN3C(=O)C=CC3=O

Origin of Product

United States

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